Predicted Lipophilicity (clogP) Differential vs. Unsubstituted Parent Compound Supports Rational Procurement for SAR Studies Targeting Hydrophobic Sub-Pocket Occupancy
The introduction of the 4-butoxy group on the terminal benzamide ring increases the calculated partition coefficient (clogP) from approximately 2.6 for the unsubstituted parent N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide (ChEMBL1713135) to 3.35 for 4-butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide, a ΔclogP of +0.75 log units [1]. This shift translates to a roughly 5.6-fold increase in calculated octanol-water partitioning, representing a quantifiable alteration in physicochemical profile that is expected to influence membrane permeability, plasma protein binding, and hydrophobic interaction potential within the CA active site cleft [2]. For context, the structurally related EP2 antagonist TG6-129 (C20H18FN5O3S3) has a predicted clogP of approximately 3.1, placing the target compound at a higher predicted lipophilicity than this pharmacological comparator as well . Such a difference is within the range known to affect CA isoform selectivity profiles, making the 4-butoxy compound a suitable probe for exploring lipophilicity-driven selectivity hypotheses.
| Evidence Dimension | Computed partition coefficient (clogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | clogP = 3.35 (C21H24N4O4S2, MW 460.57 g/mol) |
| Comparator Or Baseline | Comparator 1: N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide (ChEMBL1713135), clogP ≈ 2.6 (estimated via consistent algorithm). Comparator 2: TG6-129, clogP ≈ 3.1 (C20H18FN5O3S3, MW 491.58 g/mol) |
| Quantified Difference | ΔclogP = +0.75 vs. parent (≈5.6× increase in logP); ΔclogP = +0.25 vs. TG6-129 |
| Conditions | clogP values computed using the ATB/ALOGPS algorithm; parent compound value sourced from Structural Database ZINC15 (ZINC00057347 entry for C17H16N4O3S2) |
Why This Matters
The quantifiable lipophilicity differential enables researchers to rationally select this compound over the unsubstituted parent or TG6-129 when their experimental design demands a higher-clogP tool molecule to probe hydrophobic sub-pocket interactions, particularly for CA isoforms (e.g., CA IX, CA XII) where active-site lipophilicity gates isoform-specific inhibition.
- [1] Sildrug IBB Waw. Structural Database Entry. 4-Butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide. C21H24N4O4S2; MW 460.58; clogP 3.35; tPSA 93.53. View Source
- [2] Scozzafava A, Supuran CT. Carbonic anhydrase inhibitors. Preparation of potent sulfonamide inhibitors incorporating bile acid tails. Bioorg Med Chem Lett. 2002;12(12):1557-1561. PMID: 12039560. View Source
